2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate
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Overview
Description
2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate typically involves multiple steps, starting with the formation of the pyridine core. The process may include the following steps:
Formation of the Pyridine Core: This can be achieved through a multi-step reaction involving the condensation of appropriate precursors.
Introduction of the Piperidin-4-ylmethyl Group: This step involves the reaction of the pyridine core with a suitable piperidin-4-ylmethyl derivative.
Trifluoromethanesulfonate Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Substitution at various positions on the pyridine ring can yield a range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate can be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into biological processes.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets. The compound can bind to specific receptors or enzymes, leading to biological effects. The pathways involved may include signal transduction and enzymatic reactions.
Comparison with Similar Compounds
2,4,6-Triphenylpyridine: This compound is structurally similar but lacks the piperidin-4-ylmethyl group.
2,4,6-Triphenyl-1-(piperidin-4-yl)pyridin-1-ium trifluoromethanesulfonate: This compound has a similar structure but with a different substituent on the pyridine ring.
Uniqueness: 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of the triphenyl group and the piperidin-4-ylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
trifluoromethanesulfonate;2,4,6-triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N2.CHF3O3S/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)8(5,6)7/h1-15,20-21,23,30H,16-19,22H2;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKPDDJDGODOI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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